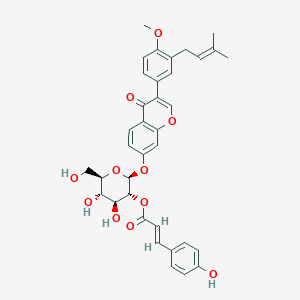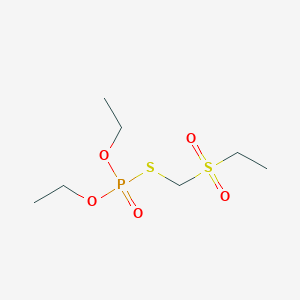
Phoratoxon sulfone
Overview
Description
Phoratoxon sulfone is a chemical compound with the molecular formula C₇H₁₇O₅PS₂. It is a metabolite of phorate, an organophosphorus insecticide. This compound is known for its role in the degradation pathway of phorate and is considered a significant environmental contaminant due to its persistence and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phoratoxon sulfone can be synthesized through the oxidation of phorate or its analogs. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. For instance, treating phorate with a small excess of 30% aqueous hydrogen peroxide at 75°C in the absence of any catalyst or additional solvent can yield this compound in good yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and maintaining optimal reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Phoratoxon sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to other sulfone derivatives.
Reduction: Reduction reactions can revert this compound to its corresponding sulfoxide or sulfide forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher sulfone derivatives.
Reduction: Phoratoxon sulfoxide, phoratoxon sulfide.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Phoratoxon sulfone has several applications in scientific research:
Environmental Chemistry: Studying the degradation pathways of organophosphorus insecticides and their environmental impact.
Toxicology: Investigating the toxic effects of this compound on various organisms and its role as an acetylcholinesterase inhibitor.
Bioremediation: Exploring the potential of microorganisms to degrade this compound and reduce its environmental persistence.
Analytical Chemistry: Developing methods for the detection and quantification of this compound in environmental samples using techniques like liquid chromatography and mass spectrometry.
Mechanism of Action
Phoratoxon sulfone exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, resulting in continuous nerve signal transmission, which can cause paralysis and other neurotoxic effects. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Phoratoxon sulfone is similar to other organophosphorus compounds such as:
Phorate: The parent compound from which this compound is derived.
Phoratoxon: Another metabolite of phorate, which is also an acetylcholinesterase inhibitor.
Phoratoxon sulfoxide: A related compound formed during the oxidation of phorate.
Uniqueness: this compound is unique due to its high stability and persistence in the environment compared to its analogs. Its strong inhibitory effect on acetylcholinesterase makes it a potent neurotoxin, which is a significant concern for environmental and human health .
Properties
IUPAC Name |
1-[ethoxy(ethylsulfonylmethylsulfanyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O5PS2/c1-4-11-13(8,12-5-2)14-7-15(9,10)6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMUEPCADBPEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058346 | |
| Record name | Phoratoxon sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2588-06-9 | |
| Record name | Phorate oxon sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phoratoxon sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phoratoxon sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHORATOXON SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C51PS1236B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


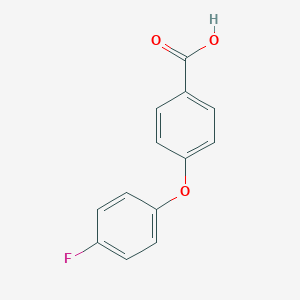

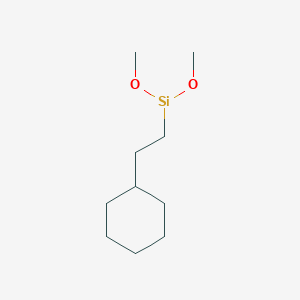
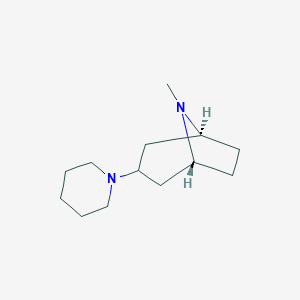
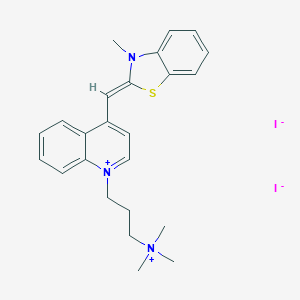
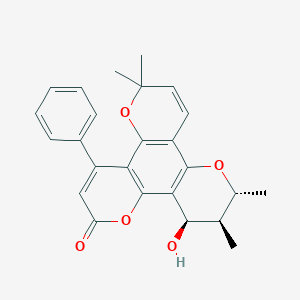
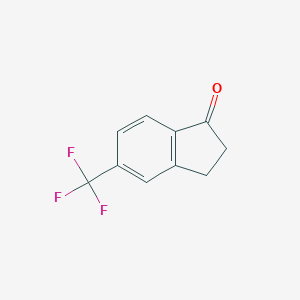
![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)
![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)
![Ethanone, 2-chloro-1-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-](/img/structure/B136697.png)
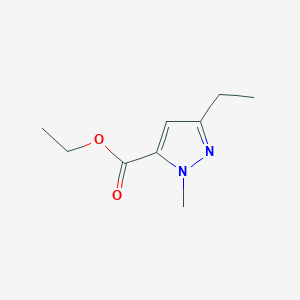
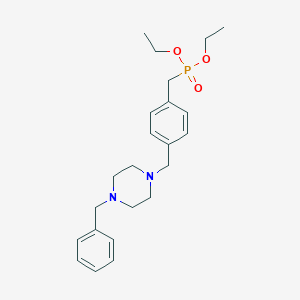
![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)
